3-Vinylbenzoic acid ethyl ester
Overview
Description
3-Vinylbenzoic acid ethyl ester is an organic compound that is widely used in scientific research. It is also known as ethyl 3-phenyl-2-propenoate or ethyl cinnamate. This compound is a colorless liquid with a sweet, fruity odor. It has a molecular formula of C11H12O2 and a molecular weight of 176.21 g/mol.
Scientific Research Applications
Polymer Synthesis
3-Vinylbenzoic acid ethyl ester is utilized as a functional monomer in the synthesis of polymers. It has been used in the imprinting of tri-O-acetyladenosine within an acrylic polymer matrix. This process involves the use of methacrylic acid (MAA) or 3-vinylbenzoic acid (VBA) as the functional monomer and ethylene glycol dimethacrylate as a cross-linking agent .
Creation of Reactive Polymers
The compound serves as a building block for creating reactive polymers. Under free radical polymerization conditions, monomers derived from 3-vinylbenzoic acid can be polymerized, yielding polymers with active ester groups that can be further functionalized .
Molecular Imprinting
In molecular imprinting applications, 3-vinylbenzoic acid ethyl ester is used to create specific cavities in polymer matrices that can bind selectively to target molecules. This is particularly useful in creating highly selective adsorbents or sensors .
Mechanism of Action
are a class of organic compounds that are characterized by a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom. This second oxygen atom is then joined to an alkyl or an aryl group . Esters occur widely in nature and are often responsible for the characteristic fragrances of fruits and flowers .
In terms of their biochemical pathways , esters can undergo a variety of reactions. For example, esters can be synthesized from carboxylic acids and alcohols in a reaction known as esterification . They can also undergo hydrolysis, a reaction in which the ester bond is broken by water . This reaction is often catalyzed by acids or bases .
The pharmacokinetics of esters can vary widely depending on their specific structure and the environment in which they are found. Factors such as the presence of certain enzymes, pH levels, and the specific properties of the ester itself can all influence how quickly an ester is absorbed, distributed, metabolized, and excreted .
The result of action of an ester can also vary depending on its specific structure and the biochemical pathways it is involved in. For example, some esters are used in the body as sources of energy, while others play roles in cellular signaling .
The action environment can greatly influence the stability and efficacy of an ester. Factors such as temperature, pH, and the presence of other compounds can all affect an ester’s stability and its ability to participate in biochemical reactions .
properties
IUPAC Name |
ethyl 3-ethenylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-9-6-5-7-10(8-9)11(12)13-4-2/h3,5-8H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOPYNNRHGHNAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573030 | |
Record name | Ethyl 3-ethenylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33745-48-1 | |
Record name | Ethyl 3-ethenylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33745-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-ethenylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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